N-[7-Hydroxy-5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide
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Overview
Description
N-[7-HYDROXY-5-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a hydroxy group, a methoxymethyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-HYDROXY-5-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of a hydrazine derivative with a suitable nitrile or amidine under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy and methoxymethyl groups are introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the methoxymethyl group can be added through alkylation reactions using methoxymethyl chloride.
Attachment of the Propanamide Group: The final step involves the attachment of the propanamide group to the triazolopyrimidine core. This can be achieved through amide bond formation reactions, such as the reaction of the triazolopyrimidine derivative with propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of N-[7-HYDROXY-5-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[7-HYDROXY-5-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to convert the triazole ring to a dihydrotriazole derivative.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (from oxidation), dihydrotriazole derivatives (from reduction), and various substituted triazolopyrimidine derivatives (from substitution).
Scientific Research Applications
N-[7-HYDROXY-5-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[7-HYDROXY-5-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
N-[7-HYDROXY-5-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C10H13N5O3 |
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Molecular Weight |
251.24 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C10H13N5O3/c1-3-7(16)12-9-13-10-11-6(5-18-2)4-8(17)15(10)14-9/h4H,3,5H2,1-2H3,(H2,11,12,13,14,16) |
InChI Key |
RAEBOIRSFSEWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=NC(=CC(=O)N2N1)COC |
Origin of Product |
United States |
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